(S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine
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Overview
Description
(S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine is a chiral compound belonging to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 3-methylbutanoyl substituent on the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Acylation: The protected pyrrolidine is then acylated with 3-methylbutanoyl chloride in the presence of a base like pyridine or triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the 3-methylbutanoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
(S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of (S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active pyrrolidine moiety. This moiety can then participate in various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid:
Butanoic acid, 3-methyl-, 3-methyl-3-butenyl ester: This compound contains a similar 3-methylbutanoyl group but differs in its ester linkage.
Uniqueness
(S)-1-Boc-3-(3-methylbutanoyl)pyrrolidine is unique due to its combination of a chiral pyrrolidine ring and a Boc-protected 3-methylbutanoyl group. This structural arrangement imparts distinct reactivity and selectivity, making it valuable in asymmetric synthesis and medicinal chemistry.
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-10(2)8-12(16)11-6-7-15(9-11)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3 |
InChI Key |
YTUUBUJBFUTVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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